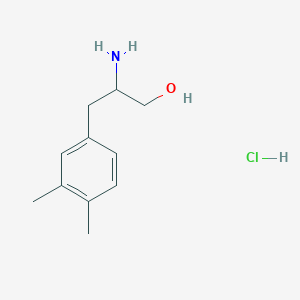

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride

Description

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride is an organic compound featuring a propanolamine backbone substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-3-4-10(5-9(8)2)6-11(12)7-13;/h3-5,11,13H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBYJDQJXWDELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CO)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form 3,4-dimethyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or alkoxides.

Scientific Research Applications

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the 3,4-dimethylphenyl group , which imparts steric bulk and lipophilicity. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Comparative Properties of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol Hydrochloride and Analogs

Key Differences and Implications

Substituent Effects: 3,4-Dimethylphenyl (Target Compound): Enhances lipophilicity and metabolic stability compared to polar substituents (e.g., -NH2, -OH). This makes it suitable for membrane permeability in drug design . 3-Nitrophenyl (CAS 2060024-73-7): The electron-withdrawing nitro group increases reactivity, enabling reduction to amines for further derivatization . 4-Aminophenyl (): The -NH2 group improves water solubility but may reduce stability due to oxidation susceptibility .

Solubility Trends: Methyl and nitro substituents (target compound and ) reduce aqueous solubility compared to hydroxyl or amino analogs (e.g., ).

Synthetic Utility :

- The nitro derivative () serves as a versatile intermediate in multi-step syntheses, while the dimethylphenyl variant may act as a stable scaffold for hydrophobic interactions in drug discovery.

The dimethylphenyl group offers a balance of bulk and hydrophobicity for passive diffusion .

Biological Activity

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride is a chiral compound with significant potential in pharmacological applications. Its unique structure, characterized by an amino group and a secondary alcohol, allows for diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15N·HCl

- Molecular Weight : Approximately 179.26 g/mol

The compound's structure includes a propan-1-ol backbone with an amino group at the third carbon and a 3,4-dimethylphenyl group, contributing to its biological reactivity and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways crucial for various physiological processes.

- Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anti-inflammatory and analgesic properties.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have highlighted the compound's potential to reduce inflammation through its interactions with inflammatory mediators.

- Analgesic Properties : Its ability to modulate pain pathways suggests it could serve as a candidate for analgesic drug development.

- Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, making it relevant in the context of neurodegenerative diseases.

Case Studies

A number of studies have investigated the pharmacological effects of this compound:

- Study on Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

- Analgesic Study : Animal models have shown that administration of this compound resulted in reduced pain responses in models of acute pain, indicating its potential as an analgesic agent.

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assay | Reduced cytokine production |

| Analgesic properties | Animal pain model | Decreased pain response |

| Neuroprotective effects | Neurodegeneration model | Potential protective effects on neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.